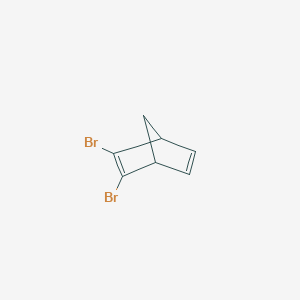
2,3-Dibromonorbornadiene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dibromonorbornadiene is an organic compound with the molecular formula C7H6Br2. It is a derivative of norbornadiene, a bicyclic hydrocarbon, where two bromine atoms are substituted at the 2 and 3 positions. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dibromonorbornadiene can be synthesized through several methods. One common approach involves the bromination of norbornadiene using brominating agents such as 1,2-dibromotetrachloroethane . Another method includes the use of p-toluenesulfonyl bromide as a bromine source, which provides a one-pot route to synthesize this compound in a yield of 37% .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The choice of brominating agent and reaction conditions can significantly impact the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dibromonorbornadiene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be selectively substituted through Suzuki cross-coupling reactions.
Cycloaddition Reactions: It can participate in photoinduced intramolecular [2+2] cycloaddition to yield its valence isomer, quadricyclane.
Common Reagents and Conditions:
Suzuki Cross-Coupling: Typically involves palladium catalysts and organoboron reagents under mild conditions.
Cycloaddition: Requires UV light or heat to induce the reaction.
Major Products:
Substitution Products: Various substituted norbornadienes depending on the reagents used.
Cycloaddition Products: Quadricyclane, a strained molecule useful for energy storage applications.
Scientific Research Applications
2,3-Dibromonorbornadiene has several applications in scientific research:
Molecular Solar-Thermal Energy Storage: It is used in molecular solar-thermal (MOST) systems for storing solar energy.
Photoswitches: Employed in the development of fluorescent photoswitches for optical memory storage and biological imaging.
Polymer Synthesis: Utilized in ring-opening metathesis polymerization (ROMP) to create polynorbornadienes with various functional groups.
Mechanism of Action
The mechanism of action of 2,3-dibromonorbornadiene in its applications involves its ability to undergo reversible photoisomerization. For instance, in MOST systems, it can absorb sunlight and convert to quadricyclane, storing energy in the process. The energy can be released by reversing the isomerization . In photoswitches, the compound’s fluorescence properties change upon photoisomerization, making it useful for imaging and memory storage .
Comparison with Similar Compounds
2-Bromo-3-chloronorbornadiene: Similar in structure but with different halogen substitutions, leading to varied reactivity and applications.
2,3-Dibromonorbornene: Another brominated derivative with different reactivity due to the absence of the diene structure.
Uniqueness: 2,3-Dibromonorbornadiene’s unique combination of bromine atoms and the norbornadiene structure provides distinct reactivity, making it particularly valuable in energy storage and photoswitching applications. Its ability to undergo selective substitution and cycloaddition reactions further enhances its versatility in synthetic chemistry.
Properties
Molecular Formula |
C7H6Br2 |
|---|---|
Molecular Weight |
249.93 g/mol |
IUPAC Name |
2,3-dibromobicyclo[2.2.1]hepta-2,5-diene |
InChI |
InChI=1S/C7H6Br2/c8-6-4-1-2-5(3-4)7(6)9/h1-2,4-5H,3H2 |
InChI Key |
RHFUUOTVAVJELK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1C(=C2Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


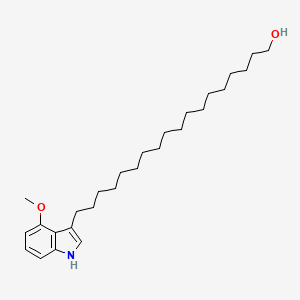
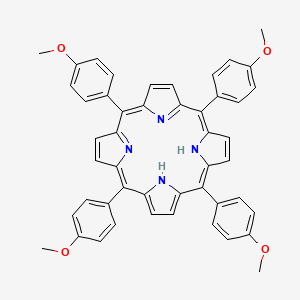

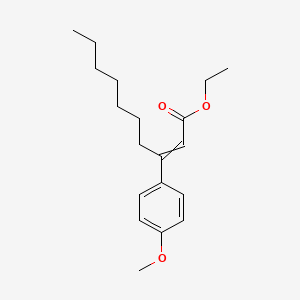
![1,3,5,6-Tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one](/img/structure/B15158207.png)

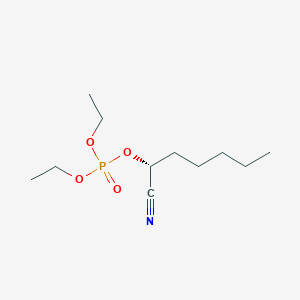
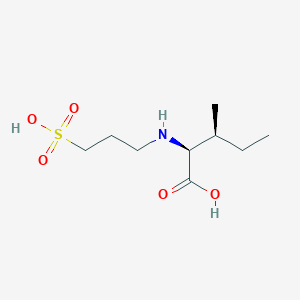

![(2-{2-[2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetamido)acetamido]acetamido}acetamido)acetic acid](/img/structure/B15158251.png)
![1-Propanone, 1-[3-phenyl-2-[(phenylmethyl)seleno]-2-cyclobuten-1-yl]-](/img/structure/B15158252.png)
![4-(Pyridin-4-YL)-1,4-diazabicyclo[3.2.1]octane](/img/structure/B15158259.png)
![4-[8-(Methylamino)imidazo[1,2-a]pyrazin-5(1H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B15158264.png)

